Thiopheneglyoxal
Overview
Description
Thiopheneglyoxal is a useful research compound. Its molecular formula is C6H4O2S and its molecular weight is 140.16 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiopheneglyoxal, a thiophene-based compound, primarily targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
This compound interacts with its targets, COX and LOX, resulting in their inhibition . This interaction disrupts the normal function of these enzymes, leading to a reduction in the production of pro-inflammatory mediators. The exact molecular interactions between this compound and these enzymes are still under investigation.
Biochemical Pathways
The inhibition of COX and LOX enzymes by this compound affects the arachidonic acid metabolic pathway . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects .
Pharmacokinetics
Like other small molecules, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting COX and LOX enzymes, this compound decreases the production of pro-inflammatory mediators. This leads to a decrease in the inflammatory response, which can be beneficial in conditions where inflammation plays a key role .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other molecules can affect its ability to bind to its target enzymes . Additionally, factors such as pH and temperature can influence its stability and activity . More research is needed to fully understand how various environmental factors influence the action of this compound.
Properties
IUPAC Name |
2-oxo-2-thiophen-2-ylacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-4-5(8)6-2-1-3-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVGLIZLQMRBMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930095 | |
Record name | Oxo(thiophen-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138380-43-5 | |
Record name | Oxo(thiophen-2-yl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00930095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does thiopheneglyoxal facilitate the separation of d-block cations?
A: this compound acts as a precursor for synthesizing "anils," a class of organic compounds with a specific structure that readily forms complexes with d-block cations like chromium(III), manganese(II), iron(III), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), mercury(II), and gold(III) []. These complexes exhibit varying affinities for different stationary phases, enabling separation techniques like thin-layer chromatography (TLC) and paper chromatography.
Q2: What specific advantages does thin-layer chromatography offer in separating d-block cation complexes derived from this compound?
A: Thin-layer chromatography (TLC) demonstrates superior performance in separating these complexes due to the significant differences in migration rates exhibited by the distinct complexes on the gel layers []. This characteristic, coupled with the compact nature of the spots formed by these complexes, allows for clear and efficient separation. Moreover, the separated complexes, visible on the TLC plate, can be quantified using spectrophotometric methods, offering a robust analytical tool for studying these interactions.
Q3: Can you provide an example of a specific anil synthesized from this compound and its application in complexation studies?
A: Researchers successfully synthesized p-(p'-aminophenyl)thiophenyliminomethyl-2-thienylketone using this compound and bis(p(aminophenyl)sulphide as starting materials []. This tridentate ligand effectively forms complexes with various transition metals, including copper(II), nickel(II), cobalt(II), chromium(III), manganese(III), and iron(III). Notably, the study revealed the formation of dimeric complexes with copper(II), nickel(II), and cobalt(II), while chromium(III), manganese(III), and iron(III) formed monomeric complexes. These findings highlight the versatility of this compound-derived ligands in coordination chemistry.
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